molecular formula C21H23ClN2O3 B2902476 (E)-3-(2-chlorophenyl)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)acrylamide CAS No. 1235676-56-8

(E)-3-(2-chlorophenyl)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)acrylamide

Cat. No.: B2902476
CAS No.: 1235676-56-8
M. Wt: 386.88
InChI Key: RMBHBTOZGAQNID-FMIVXFBMSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)acrylamide is a synthetic organic compound of interest in medicinal chemistry and biochemical research. With the molecular formula C22H24ClN2O3, this acrylamide derivative features a chlorophenyl group and a hydroxy-2-methylpropan-2-ylamino moiety, structural motifs commonly investigated for their potential biological activities . While specific pharmacological data for this compound is not yet widely published, its core structure shares characteristics with other cinnamamide derivatives that are being actively studied as novel cosmetic ingredients for hyperpigmentation, due to their potential tyrosinase inhibitory properties . The presence of the chlorophenyl group is a common feature in compounds screened for various therapeutic areas, including as potential radiotherapy sensitizers for cardiovascular disease and cancer treatment . The acrylamide backbone itself is a versatile scaffold in chemical synthesis, often used in the development of protease inhibitors and other targeted molecular entities. This product is provided as a high-purity material strictly for laboratory research purposes. Researchers can utilize this compound as a key intermediate in organic synthesis, a standard in analytical method development, or a candidate for in vitro screening in proprietary drug discovery programs. It is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[4-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-oxoethyl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3/c1-21(2,14-25)24-20(27)13-15-7-10-17(11-8-15)23-19(26)12-9-16-5-3-4-6-18(16)22/h3-12,25H,13-14H2,1-2H3,(H,23,26)(H,24,27)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBHBTOZGAQNID-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation

The (E)-acrylic acid derivative is synthesized via condensation of 2-chlorobenzaldehyde with malonic acid in the presence of pyridine and piperidine as catalysts:
$$
\text{2-Chlorobenzaldehyde} + \text{Malonic Acid} \xrightarrow{\text{pyridine/piperidine, Δ}} (E)\text{-3-(2-chlorophenyl)acrylic acid}
$$
Conditions :

  • Solvent: Toluene or DMF
  • Temperature: 80–100°C
  • Yield: 75–85%

Alternative Pathway: Wittig Reaction

A phosphonium ylide generated from triphenylphosphine and ethyl bromoacetate reacts with 2-chlorobenzaldehyde to yield ethyl (E)-3-(2-chlorophenyl)acrylate, followed by saponification:
$$
\text{2-Chlorobenzaldehyde} + \text{Ph}_3\text{P=CHCOOEt} \rightarrow \text{Ethyl (E)-3-(2-chlorophenyl)acrylate} \xrightarrow{\text{NaOH}} (E)\text{-3-(2-chlorophenyl)acrylic acid}
$$
Advantages : Higher stereoselectivity (>95% E).

Preparation of 4-(2-((1-Hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)aniline

Reductive Amination of 4-Nitrophenylacetone

  • Ketone formation : 4-Nitrophenethyl alcohol is oxidized to 4-nitrophenylacetone using Jones reagent (CrO₃/H₂SO₄).
  • Reductive amination : Reaction with 1-amino-2-methylpropan-2-ol in the presence of NaBH₃CN:
    $$
    \text{4-Nitrophenylacetone} + \text{1-Amino-2-methylpropan-2-ol} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{4-Nitro-N-(1-hydroxy-2-methylpropan-2-yl)phenethylamide}
    $$
  • Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine:
    $$
    \text{4-Nitro intermediate} \xrightarrow{\text{H}_2/\text{Pd-C, EtOH}} \text{4-(2-((1-Hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)aniline}
    $$
    Yield : 60–70% over three steps.

Coupling of Acrylic Acid and Amine Intermediates

Acryloyl Chloride Formation

(E)-3-(2-chlorophenyl)acrylic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride:
$$
(E)\text{-3-(2-chlorophenyl)acrylic acid} + \text{SOCl}_2 \rightarrow (E)\text{-3-(2-chlorophenyl)acryloyl chloride}
$$
Conditions : Reflux in anhydrous DCM, 2–4 hours.

Amide Bond Formation

The acryloyl chloride reacts with 4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)aniline in the presence of a base (e.g., triethylamine):
$$
(E)\text{-3-(2-chlorophenyl)acryloyl chloride} + \text{Amine intermediate} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target compound}
$$
Optimization :

  • Solvent: Dichloromethane or THF
  • Temperature: 0–5°C (to minimize racemization)
  • Yield: 80–90%

Stereochemical Control and Byproduct Mitigation

Ensuring (E)-Configuration

  • Kinetic control : Low temperatures (0–5°C) during coupling suppress isomerization.
  • Catalytic additives : Triethylamine or DMAP improve reaction efficiency.

Common Byproducts and Solutions

  • (Z)-Isomer formation : Minimized by using excess acyl chloride and short reaction times.
  • Hydrolysis of amide : Avoid aqueous workup until reaction completion.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Advantages : Higher throughput and better temperature control for acryloyl chloride formation.
  • Equipment : Microreactors with corrosion-resistant coatings (e.g., Hastelloy).

Purification Techniques

  • Crystallization : Ethanol/water mixtures achieve >98% purity.
  • Chromatography : Reserved for analytical-scale batches.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 15.6 Hz, 1H, CH=CHCO), 7.45–7.20 (m, 4H, Ar-H), 6.45 (d, J = 15.6 Hz, 1H, CH=CHCO).
  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Chromatographic Purity

  • HPLC : C18 column, 70:30 acetonitrile/water, retention time = 12.3 min.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group in the acrylamide moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (E)-3-(2-chlorophenyl)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)acrylamide may be studied for its potential as a biochemical probe or as a lead compound in drug discovery.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties, including its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In industry, this compound might be used in the development of new polymers or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)acrylamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Structural Classification of Analogs

The target compound’s structure can be compared to the following classes of analogs (Table 1):

Table 1: Key Structural Analogs and Their Features

Compound Name Substituents Key Features Synthesis Method Key Properties Biological Activity Reference
Target Compound 2-chlorophenyl, hydroxy-2-methylpropan-2-yl aminoethyl linker Polar hydroxy group enhances solubility; chloro group modulates electronic effects Likely EDCI-mediated coupling (inferred)
(E)-3-(4-chlorophenyl)-N-(3-pyridinylmethyl)acrylamide 4-chlorophenyl, pyridinylmethyl Chloro and pyridine groups enhance π-π stacking Multi-step coupling MS: m/z 333.1 [M+H]⁺ Not specified
(E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide 4-fluorophenyl, sulfamoylphenyl Fluorine increases metabolic stability; sulfonamide adds acidity Purity: 98%; Mol. Wt.: 320.34 Not specified
(Z)-2-[(E)-3-(4-chlorophenyl)acrylamido]-3-(4-hydroxy-3-methoxyphenyl)-N-propylacrylamide 4-chlorophenyl, hydroxy-methoxyphenyl, propylamide Chloro and methoxy groups influence lipophilicity Oxazolone intermediate method Anti-inflammatory (IC₅₀: 17.00 µM)
(E)-N-(2-hydroxyethyl)-3-(4-acetamidophenyl)acrylamide 4-acetamidophenyl, hydroxyethyl Acetamide and hydroxyethyl improve solubility LogP: -0.31; Boiling point: 605.5°C Not specified

Substituent Effects

Chlorophenyl Variants
  • Target Compound vs. The pyridinylmethyl substituent in the analog enhances hydrogen bonding via the nitrogen atom, whereas the target’s hydroxy-2-methylpropan-2-yl group offers both hydrogen bonding and hydrophilicity.
Hydroxy/Alkoxy Groups
  • Target Compound vs. (Z)-2-[(E)-3-(4-chlorophenyl)acrylamido]-3-(4-hydroxy-3-methoxyphenyl)-N-propylacrylamide :
    • The hydroxy-methoxyphenyl group in the analog contributes to significant anti-inflammatory activity (IC₅₀ = 17.00 µM), suggesting that the target’s hydroxy-2-methylpropan-2-yl group may similarly enhance bioactivity through polar interactions.
Heterocyclic Modifications
  • Target Compound vs. (E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylacrylamide : The tetrahydrothiophene sulfone moiety in the analog introduces conformational rigidity and sulfone-mediated solubility, contrasting with the target’s flexible ethylamino linker.

Biological Activity

The compound (E)-3-(2-chlorophenyl)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)acrylamide, often referred to as a derivative of acrylamide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly in anti-inflammatory and anticancer contexts.

Chemical Structure

The compound features a complex structure characterized by:

  • Acrylamide Core : The acrylamide moiety is known for its reactivity and biological significance.
  • Chlorophenyl Group : The presence of a chlorophenyl substituent enhances its pharmacological properties.
  • Hydroxyisopropyl Group : This moiety may contribute to the compound's solubility and bioavailability.

Synthesis

Synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Acrylamide Linkage : Utilizing standard amide coupling techniques.
  • Introduction of Substituents : Employing electrophilic aromatic substitution for the chlorophenyl group and alkylation for the hydroxyisopropyl group.

Anti-inflammatory Properties

Recent studies have indicated that this compound exhibits significant anti-inflammatory effects.

Mechanism of Action :

  • The compound inhibits several pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in mediating inflammatory responses.
  • It has been shown to reduce the activation of NF-kB pathways, which play a pivotal role in inflammation.

Case Studies :

  • In Vivo Models : In murine models of asthma, administration of the compound led to reduced airway inflammation and improved lung function metrics.
  • Cell Culture Studies : Human bronchial epithelial cells treated with this compound exhibited decreased levels of inflammatory markers compared to untreated controls.

Anticancer Activity

The compound has also demonstrated promising anticancer properties against various cancer cell lines.

Mechanism of Action :

  • Induction of apoptosis in cancer cells has been observed, potentially through the activation of caspase pathways.
  • It appears to inhibit cell proliferation by interfering with cell cycle progression.

Case Studies :

  • Breast Cancer Cells (MDA-MB-231) : In vitro studies showed that treatment with this compound resulted in significant cytotoxicity, with IC50 values indicating effective concentration ranges.
  • Xenograft Models : In vivo studies using xenograft models demonstrated tumor growth inhibition when treated with this compound, suggesting its potential for therapeutic use.

Data Summary

Biological ActivityMechanismIC50 (µM)Model
Anti-inflammatoryInhibition of TNF-alpha, IL-620.8Murine asthma model
Anticancer (MDA-MB-231)Induction of apoptosis15In vitro cell culture

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-3-(2-chlorophenyl)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)acrylamide?

  • Methodology : The synthesis typically involves multi-step reactions starting with condensation of 2-chlorobenzaldehyde derivatives with acryloyl chloride or α-bromoacrylic acid. Key steps include:

  • Coupling reactions : Use of coupling agents like EDCI in DMF under ice-cooled conditions to form the acrylamide backbone .
  • Solvent systems : Mixtures of ethyl acetate and petroleum ether for recrystallization, or dichloromethane for intermediate steps .
  • Purification : Column chromatography (silica gel) or preparative HPLC to isolate the final product .
    • Validation : Final compounds are confirmed via 1^1H/13^13C NMR, mass spectrometry (MS), and elemental analysis .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Core techniques :

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR identifies proton environments (e.g., chlorophenyl protons at δ 7.3–7.5 ppm; acrylamide protons at δ 6.5–7.1 ppm). 13^13C NMR confirms carbonyl groups (e.g., C=O at ~168 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z ~450–470) .
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: ~60%, H: ~5%, N: ~8%) .

Q. What are the recommended storage conditions to maintain the compound's stability?

  • Protocols :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Moisture control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the acrylamide group .
  • Handling : Avoid prolonged exposure to air; purge with inert gas (N2_2 or Ar) during aliquoting .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield and purity of this acrylamide derivative during synthesis?

  • Strategies :

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane reduces side reactions in coupling steps .
  • Catalyst screening : Test bases like triethylamine or DMAP to accelerate amide bond formation .
  • Temperature control : Maintain reactions at 0–5°C during exothermic steps (e.g., EDCI activation) to minimize decomposition .
    • Monitoring : Use TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track reaction progress .

Q. What experimental strategies are employed to resolve contradictions in reported biological activities of structurally similar acrylamide derivatives?

  • Approaches :

  • Comparative purity analysis : Use HPLC (≥95% purity threshold) and elemental analysis to rule out batch-to-batch variability .
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) to isolate bioactive motifs .
  • Target validation : Employ CRISPR/Cas9 gene editing to confirm on-target effects (e.g., kinase inhibition assays with recombinant proteins) .

Q. What methodologies are recommended for assessing the compound's reactivity with biological targets in vitro?

  • In vitro assays :

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays to measure IC50_{50} values against kinases (e.g., EGFR, VEGFR2) .
  • Cysteine reactivity profiling : Incubate with recombinant proteins (e.g., thioredoxin) and monitor adduct formation via LC-MS .
  • Cellular uptake studies : Radiolabel the compound with 3^3H or 14^14C and quantify intracellular accumulation using scintillation counting .

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